N-Boc-2-Oxo-mirabegron N-beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate
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Overview
Description
N-Boc-2-Oxo-mirabegron N-beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate: is a complex organic compound used as an intermediate in the synthesis of other chemical entities. It is particularly notable for its role in the synthesis of 2-Oxo-mirabegron N-Carbamoylglucuronide, a metabolite of Mirabegron, which is a potent bladder relaxant and a reagent for diabetes remedy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-Oxo-mirabegron N-beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate involves multiple steps, starting from the basic building blocks. The process typically includes:
Protection of Functional Groups: The Boc (tert-butoxycarbonyl) group is introduced to protect the amine group.
Formation of the Oxo Group: The oxo group is introduced through oxidation reactions.
Glycosylation: The glucopyranuronic acid methyl ester is attached through glycosylation reactions.
Acetylation: The final step involves the acetylation of the hydroxyl groups on the glucopyranuronic acid.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Employing chromatography and crystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-Oxo-mirabegron N-beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate undergoes various chemical reactions, including:
Oxidation: Introduction of oxo groups.
Reduction: Conversion of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Glycosylation: Attachment of sugar moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Protecting Groups: Such as Boc anhydride for amine protection.
Glycosyl Donors: Such as glucopyranuronic acid derivatives.
Major Products Formed
The major products formed from these reactions include various protected and unprotected intermediates, leading to the final product, this compound.
Scientific Research Applications
N-Boc-2-Oxo-mirabegron N-beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in bladder relaxation and diabetes treatment.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-Boc-2-Oxo-mirabegron N-beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate involves its conversion to active metabolites, such as 2-Oxo-mirabegron N-Carbamoylglucuronide. These metabolites interact with specific molecular targets and pathways, leading to therapeutic effects such as bladder relaxation and glucose regulation.
Comparison with Similar Compounds
Similar Compounds
N-Boc-2-hydroxy-mirabegron N-beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate: Similar in structure but with a hydroxyl group instead of an oxo group.
2-Oxo-mirabegron N-Carbamoylglucuronide: A direct metabolite with similar therapeutic effects.
Uniqueness
N-Boc-2-Oxo-mirabegron N-beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate is unique due to its specific combination of functional groups, which allows it to serve as a versatile intermediate in the synthesis of various therapeutic agents.
Properties
Molecular Formula |
C40H46N4O15S |
---|---|
Molecular Weight |
854.9 g/mol |
IUPAC Name |
methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-[2-[4-[[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetyl]amino]phenyl]ethyl-phenacylcarbamoyl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C40H46N4O15S/c1-22(45)54-31-32(55-23(2)46)34(56-24(3)47)36(57-33(31)35(50)53-7)58-39(52)44(20-29(48)26-11-9-8-10-12-26)18-17-25-13-15-27(16-14-25)41-30(49)19-28-21-60-37(42-28)43-38(51)59-40(4,5)6/h8-16,21,31-34,36H,17-20H2,1-7H3,(H,41,49)(H,42,43,51)/t31-,32-,33-,34+,36-/m1/s1 |
InChI Key |
NDHPGWOHIUDAAK-YGYPXORBSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)OC(=O)N(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)OC(C)(C)C)CC(=O)C4=CC=CC=C4)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)N(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)OC(C)(C)C)CC(=O)C4=CC=CC=C4)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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